molecular formula C20H20O4 B5719503 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5719503
M. Wt: 324.4 g/mol
InChI Key: URDRWRKMMWXXIK-UHFFFAOYSA-N
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Description

This coumarin derivative features a 2H-chromen-2-one core substituted at positions 3, 4, and 7. Key structural attributes include:

  • Position 3: Ethyl group (–CH₂CH₃).
  • Position 4: Methyl group (–CH₃).
  • Position 7: 2-Methoxybenzyloxy group (–O–CH₂–C₆H₄–OCH₃), introducing electron-donating methoxy substituents.

The compound’s structure is pivotal for its physicochemical and biological properties, influenced by substituent positions and electronic effects .

Properties

IUPAC Name

3-ethyl-7-[(2-methoxyphenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-16-13(2)17-10-9-15(11-19(17)24-20(16)21)23-12-14-7-5-6-8-18(14)22-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDRWRKMMWXXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3OC)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of Substituents: The ethyl, methoxybenzyl, and methyl groups can be introduced through various substitution reactions. For example, the methoxybenzyl group can be introduced via a Williamson ether synthesis, where the chromenone core is reacted with 2-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pechmann condensation and efficient purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the chromenone core or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or acyl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is C18H18O4C_{18}H_{18}O_{4} with a molecular weight of 294.34 g/mol. Its structure features a chromenone backbone, which is characteristic of coumarin derivatives. The compound's unique substituents contribute to its biological activity.

Antioxidant Properties

Several studies have indicated that coumarin derivatives possess significant antioxidant properties. The presence of the methoxy group in this compound enhances its electron-donating ability, which is crucial in neutralizing free radicals. Research shows that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various pathogens. A study demonstrated that this compound exhibits inhibitory effects against both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer properties of coumarin derivatives. Specifically, this compound has shown promise in inducing apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityDemonstrated significant inhibition of lipid peroxidation in vitro.
Antimicrobial ActivityShowed effective inhibition against Staphylococcus aureus and E. coli.
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells via caspase activation.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

Mechanism of Action

The mechanism of action of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one would depend on its specific biological activity. For example, if the compound exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Substituent Position and Electronic Effects

4-Ethyl-7-[(3-Methylbenzyl)oxy]-2H-chromen-2-one ()
  • Structural Differences :
    • Ethyl group at position 4 (vs. 3 in the target compound).
    • Benzyloxy substituent at position 7 with a 3-methyl group (vs. 2-methoxy in the target).
  • Impact :
    • The 3-methylbenzyloxy group is less electron-donating than the 2-methoxybenzyloxy group, altering the coumarin ring’s electron density.
    • Positional differences (ethyl at C4 vs. C3) affect steric hindrance and molecular packing in crystalline states .
3-Acetyl-8-Methoxy-2H-chromen-2-one ()
  • Structural Differences :
    • Acetyl group (–COCH₃) at position 3 (vs. ethyl).
    • Methoxy group (–OCH₃) at position 8 (vs. benzyloxy at C7).
  • Impact :
    • The acetyl group introduces a strong electron-withdrawing effect, reducing nucleophilicity compared to the ethyl group.
    • Methoxy at C8 directs electronic effects toward the coumarin’s fused benzene ring .

Functional Group Variations at Position 7

7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one ()
  • Structural Differences :
    • A conjugated benzylidene-3-oxobutoxy chain at C7 (vs. 2-methoxybenzyloxy).
  • Conformational flexibility differs due to the extended chain, influencing biological interactions .
7-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]-4-methyl-2H-chromen-2-one ()
  • Structural Differences: Thienopyrimidine heterocycle at C7 (vs. benzyloxy).
  • Impact :
    • The heterocyclic group introduces nitrogen and sulfur atoms, enabling hydrogen bonding and π-stacking interactions.
    • Higher melting point (275–276°C) suggests strong intermolecular forces .
Antimicrobial and Antioxidant Derivatives ()
  • Key Observations :
    • 7-Aryl-substituted coumarins exhibit enhanced antimicrobial activity due to increased hydrophobicity.
    • Methoxy groups (as in the target compound) improve antioxidant capacity by stabilizing free radicals via electron donation .
Cardioprotective Coumarins ()
  • Example : (E)-N’-(1-(7-Methoxy-2-oxo-2H-chromen-3-yl)ethylidene)-4-methylbenzenesulfonamide.
  • Impact of Methoxy :
    • Methoxy at C7 enhances bioavailability and interaction with cardiac enzymes, a feature shared with the target compound .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Solubility Trends
Target Compound Not reported Moderate in polar solvents
7-[(Thienopyrimidin-4-yl)oxy] derivative () 275–276 Low (high crystallinity)
3-Acetyl-8-methoxy () Not reported High in methanol

Mass Spectrometry Fragmentation ()

  • Target Compound : Expected fragments include:
    • m/z 121.0648 (C₈H₉O⁺ from 2-methoxybenzyl group).
    • m/z 91.0542 (C₇H₇⁺ from benzyl cleavage).
  • Comparison :
    • Analogues with N-(2-methoxybenzyl) groups show similar fragmentation pathways .

Biological Activity

3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C20H20O4\text{C}_{20}\text{H}_{20}\text{O}_{4}

This structure features a chromene core with an ethyl group and a methoxybenzyl substituent, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert effects by modulating these targets, leading to alterations in cellular processes.

  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in inflammatory responses. For instance, it can suppress the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .
  • Receptor Binding : Research indicates that this compound can bind to certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis. Notably, it has demonstrated potential in modulating the NF-κB signaling pathway, which is critical in inflammatory and immune responses .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound. In vitro experiments have shown that this compound effectively reduces the levels of inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the inhibition of the MAPK signaling pathway .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In various cell lines, including A549 (lung cancer) and HeLa (cervical cancer), this compound exhibited significant cytotoxic effects. The IC50 values were found to be in the low micromolar range, indicating potent activity against cancer cell proliferation .

Cell Line IC50 (µM) Effect
A5490.12Cytotoxicity
HeLa0.024Cytotoxicity
A27800.036Cytotoxicity
HUVEC0.22Inhibition of angiogenesis

Case Studies

  • Inflammation Model : In a study involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokine release, demonstrating its potential as an anti-inflammatory agent .
  • Cancer Cell Proliferation : Another study assessed the compound's effects on various cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways .

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